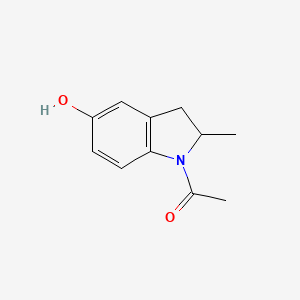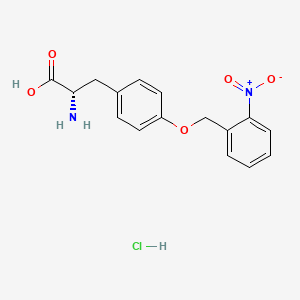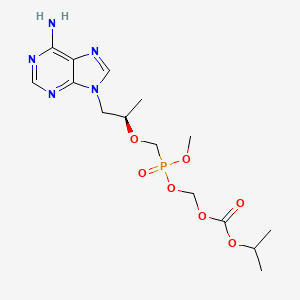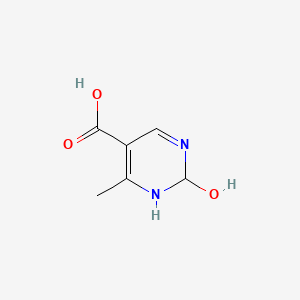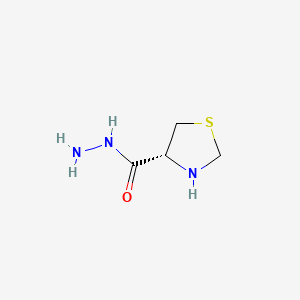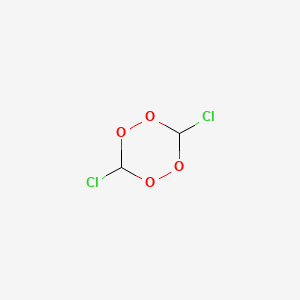
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is a deuterated derivative of a proline ester. Proline is a non-essential amino acid that plays a crucial role in protein synthesis and structure. The deuterated form, where hydrogen atoms are replaced with deuterium, is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester typically involves the esterification of (4R)-1-Methyl-4-propyl-L-proline with deuterated methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of deuterated methanol in industrial settings ensures the incorporation of deuterium atoms, which is essential for the compound’s stability and research applications. The process is optimized for yield and purity, often involving continuous monitoring and quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Helps in tracing metabolic processes and studying enzyme kinetics.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the synthesis of deuterated drugs and other compounds for research and development purposes.
Mechanism of Action
The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester involves its incorporation into metabolic pathways where it can act as a tracer. The deuterium atoms provide stability and allow for precise tracking using techniques like mass spectrometry. The compound interacts with enzymes and other molecular targets, providing insights into reaction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Methyl-4-propyl-L-proline Methyl Ester: The non-deuterated form of the compound.
(4R)-1-Methyl-4-propyl-L-proline Ethyl Ester: An ester with an ethyl group instead of a methyl group.
(4R)-1-Methyl-4-propyl-D-proline Methyl Ester: The D-enantiomer of the compound.
Uniqueness
(4R)-1-Methyl-4-propyl-L-proline-d3 Methyl Ester is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed studies of metabolic pathways and reaction mechanisms. This makes it particularly valuable in scientific research compared to its non-deuterated counterparts.
Properties
CAS No. |
1246815-09-7 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
188.285 |
IUPAC Name |
methyl (2S,4R)-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-8-6-9(10(12)13-3)11(2)7-8/h8-9H,4-7H2,1-3H3/t8-,9+/m1/s1/i2D3 |
InChI Key |
BWWDKXMHDNDMEB-UYYNBGJSSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)OC |
Synonyms |
4-Propyl-hygric Acid-d3 Methyl Ester; (4R)-4-Propyl-hygric Acid-d3 Methyl Ester; (2S,4R)-4-Propyl-1-methylpyrrolidine-2-carboxylic Acid-d3 Methyl Ester; trans-4-Propyl-1methyl-L-proline-d3 Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



